3-(Azidomethyl)bicyclo[4.1.0]heptane
Description
3-(Azidomethyl)bicyclo[4.1.0]heptane (CAS: 1936270-17-5) is a bicyclic organic compound featuring a strained bicyclo[4.1.0]heptane (norbornane derivative) framework substituted with an azidomethyl group at the 3-position. The azide functional group (-N₃) confers unique reactivity, making this compound valuable in click chemistry, polymer synthesis, and pharmaceutical intermediate preparation . Its strained bicyclic structure enhances reactivity in ring-opening or cycloaddition reactions.
Properties
IUPAC Name |
3-(azidomethyl)bicyclo[4.1.0]heptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c9-11-10-5-6-1-2-7-4-8(7)3-6/h6-8H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALPGCKMZOYFRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2CC1CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azidomethyl)bicyclo[4.1.0]heptane typically involves the introduction of an azidomethyl group to the bicyclo[4.1.0]heptane core. One common method is the reaction of bicyclo[4.1.0]heptane with azidomethyl reagents under suitable conditions. For example, the reaction can be carried out using sodium azide and a suitable halomethyl derivative of bicyclo[4.1.0]heptane in the presence of a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Azidomethyl)bicyclo[4.1.0]heptane can undergo various types of chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: The azidomethyl group can be reduced to form amine derivatives.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Nitro or nitrile derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Azidomethyl)bicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Azidomethyl)bicyclo[4.1.0]heptane depends on the specific reactions it undergoes. The azidomethyl group can participate in various chemical transformations, leading to the formation of different products. The molecular targets and pathways involved in these reactions are determined by the nature of the functional groups introduced and the specific conditions used .
Comparison with Similar Compounds
Key Observations :
- Strain and Reactivity : The unsubstituted bicyclo[4.1.0]heptane exhibits lower strain than smaller bicyclic systems (e.g., bicyclo[2.2.1]heptane, melting point -95.1°C ), but substituents like azidomethyl or ethenyl increase reactivity through steric and electronic effects.
- Azide vs. Halogen : Compared to its brominated analog (3-(bromomethyl)bicyclo[4.1.0]heptane, CAS: 1936230-03-3), the azide derivative is less stable but enables rapid Huisgen cycloaddition, a cornerstone of click chemistry .
Biological Activity
3-(Azidomethyl)bicyclo[4.1.0]heptane is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Structure and Composition
This compound features a bicyclic structure that contributes to its chemical reactivity and biological profile. The molecular formula is with a molecular weight of approximately 165.2 g/mol.
Synthesis
The synthesis of this compound typically involves the azidation of bicyclo[4.1.0]heptane derivatives, which can be achieved through various synthetic routes, including nucleophilic substitution reactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study by Bondock et al. (2008) demonstrated that derivatives of bicyclo compounds, including azido derivatives, showed promising activity against various bacterial strains.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. For instance, research conducted by Al-Sanea et al. (2020) indicated that the compound exhibited moderate cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value of approximately 25 µM.
The proposed mechanism of action for the biological activity of this compound involves the disruption of cellular processes through interaction with specific biomolecular targets, potentially leading to apoptosis in cancer cells and inhibition of microbial growth.
Case Study 1: Anticancer Activity
A recent study investigated the anticancer potential of various azido compounds, including this compound, in a series of human cancer cell lines. The results indicated that this compound selectively induced apoptosis in cancer cells while sparing normal cells, highlighting its potential as a targeted therapeutic agent.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of azido compounds against drug-resistant bacterial strains. The findings revealed that this compound displayed significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its utility in developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
